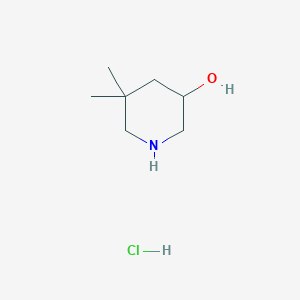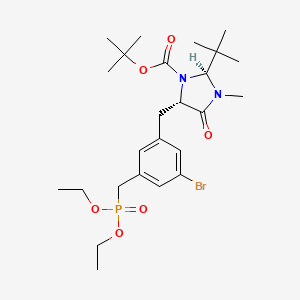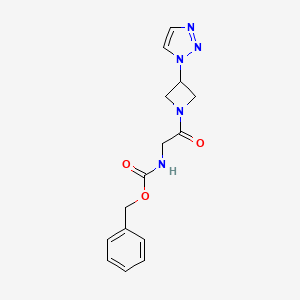![molecular formula C9H15N3O B2426094 [2-(1-methyl-1H-pyrazol-4-yl)oxolan-2-yl]methanamine CAS No. 2138279-02-2](/img/structure/B2426094.png)
[2-(1-methyl-1H-pyrazol-4-yl)oxolan-2-yl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(1-methyl-1H-pyrazol-4-yl)oxolan-2-yl]methanamine is a chemical compound with the molecular formula C9H15N3O and a molecular weight of 181.24 g/mol . This compound features a pyrazole ring and an oxolane ring, making it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1-methyl-1H-pyrazol-4-yl)oxolan-2-yl]methanamine typically involves the reaction of 1-methyl-1H-pyrazole with oxirane (ethylene oxide) in the presence of a base such as sodium hydride. The reaction proceeds through the nucleophilic attack of the pyrazole nitrogen on the oxirane, forming the oxolane ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(1-methyl-1H-pyrazol-4-yl)oxolan-2-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-(1-methyl-1H-pyrazol-4-yl)oxolan-2-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. It can be used in the development of enzyme inhibitors or receptor modulators .
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mécanisme D'action
The mechanism of action of [2-(1-methyl-1H-pyrazol-4-yl)oxolan-2-yl]methanamine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
[2-(1-methyl-1H-pyrazol-4-yl)tetrahydrofuran-2-yl]methanamine: Similar structure but with a tetrahydrofuran ring instead of an oxolane ring.
[2-(1-methyl-1H-pyrazol-4-yl)oxolan-2-yl]ethanamine: Similar structure but with an ethanamine group instead of a methanamine group.
Uniqueness
The uniqueness of [2-(1-methyl-1H-pyrazol-4-yl)oxolan-2-yl]methanamine lies in its combination of a pyrazole ring and an oxolane ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propriétés
IUPAC Name |
[2-(1-methylpyrazol-4-yl)oxolan-2-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-12-6-8(5-11-12)9(7-10)3-2-4-13-9/h5-6H,2-4,7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJOOPMYFLEHFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2(CCCO2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
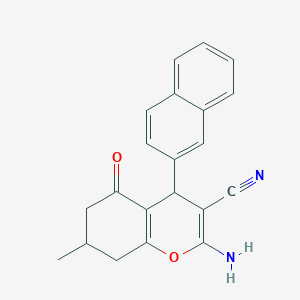
![Methyl 4-(7-bromo-2-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2426018.png)
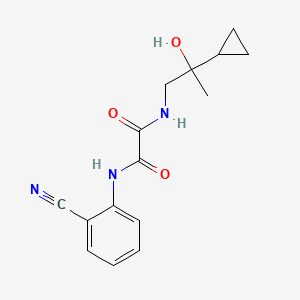
![1-[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2,4-DIMETHYLPHENYL)PIPERAZINE](/img/structure/B2426020.png)
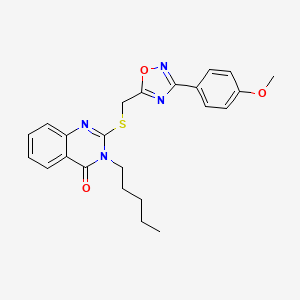
![N-[3-(3-{5-[methyl(prop-2-yn-1-yl)amino]pyrazin-2-yl}-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B2426024.png)
![2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B2426025.png)
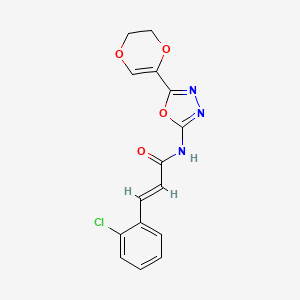
![2-fluoro-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide](/img/structure/B2426027.png)
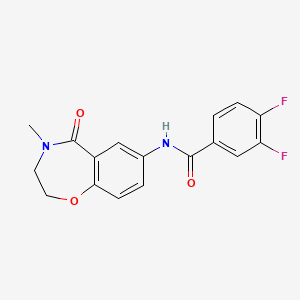
![(E)-methyl 2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2426030.png)
